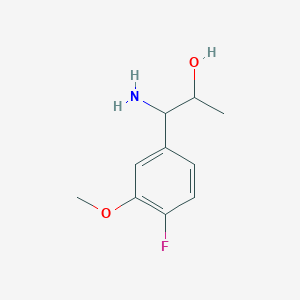
1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is a chemical compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-3-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the desired amino alcohol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further reduce the compound to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product formation. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL can be compared with similar compounds such as:
1-Amino-1-(3,4-difluoro-5-methoxyphenyl)propan-2-OL: This compound has similar structural features but with additional fluorine substitutions, which may alter its chemical reactivity and biological activity.
1-Amino-1-(4-methoxyphenyl)propan-2-OL: Lacking the fluoro group, this compound may have different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Biological Activity
1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following structure:
- Molecular Formula : C10H14FNO\
- Molecular Weight : 201.23 g/mol
- Functional Groups : Amino group (-NH2), hydroxyl group (-OH), and a fluoro-substituted aromatic ring.
This unique structure allows for diverse interactions with biological systems, influencing various biochemical pathways.
This compound's biological activity can be attributed to its ability to interact with specific enzymes and receptors. The presence of the amino and hydroxyl groups suggests potential for hydrogen bonding, which may facilitate binding to active sites on proteins, thereby modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Activity
Studies have demonstrated that this compound exhibits anticancer properties. For example, in vitro assays have shown that related compounds can reduce cell viability in cancer cell lines such as HeLa and MDA-MB-231, with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | < 10 |
| Related Compound A | MDA-MB-231 | 19.6 ± 1.5 |
Antioxidant Activity
The antioxidant potential of the compound has also been assessed using DPPH radical scavenging methods. Results indicate that certain derivatives possess antioxidant activities comparable to well-known antioxidants like ascorbic acid .
Study on Antimicrobial Properties
In a study evaluating the antimicrobial effects of various derivatives, it was found that compounds similar to this compound effectively inhibited biofilm formation by clinical strains of Staphylococcus aureus. The most active compounds demonstrated low hemolytic properties while maintaining significant antibacterial activity .
Study on Anticancer Properties
Another investigation focused on the anticancer effects of related compounds showed promising results against glioblastoma U-87 cells. The study highlighted that modifications in the structure led to increased cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug development .
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3 |
InChI Key |
LMEIUXVOCCZTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)F)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















